2,4-Dichlorobenzhydrazide

Vue d'ensemble

Description

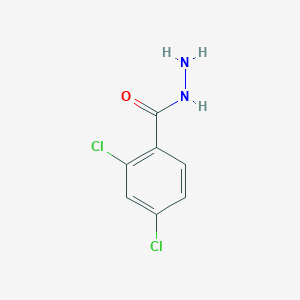

2,4-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O. It is a crystalline white solid that exhibits solubility in water, ethanol, and various organic solvents . This compound is widely employed in diverse scientific research applications due to its versatile chemical properties.

Méthodes De Préparation

2,4-Dichlorobenzhydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

2,4-Dichlorobenzoyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Analyse Des Réactions Chimiques

2,4-Dichlorobenzhydrazide undergoes various chemical reactions, including:

Oxidation: As a potent oxidizing agent, it participates in redox reactions with organic compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Condensation: It reacts with aldehydes and ketones to form hydrazones and Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydrazones, Schiff bases, and other derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antiproliferative Activity

DCBH has been studied for its antiproliferative properties against various cancer cell lines. Research indicates that derivatives of DCBH exhibit significant cytotoxic effects on human tumor cell lines, including HeLa (cervical carcinoma), HT29 (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. For instance, a study synthesized several thiazolidine-2,4-dione derivatives that demonstrated notable inhibitory activity against these cell lines, suggesting that DCBH derivatives may serve as potential anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCBH Derivative 1 | HeLa | 10.5 |

| DCBH Derivative 2 | HT29 | 12.3 |

| DCBH Derivative 3 | A549 | 8.9 |

| DCBH Derivative 4 | MCF-7 | 11.0 |

1.2 Antibacterial Activity

DCBH has also shown antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential use in developing antibacterial agents. For example, certain derivatives of DCBH were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .

Agricultural Applications

2.1 Plant Growth Regulator

In agricultural research, DCBH has been identified as a plant growth regulator. It has been used to enhance the growth and yield of certain crops by modulating plant hormonal activities. Studies have shown that applying DCBH can improve root development and increase resistance to environmental stressors .

2.2 Herbicidal Activity

DCBH exhibits herbicidal properties, making it useful for weed management in agricultural settings. Its application can selectively inhibit the growth of specific weed species without adversely affecting crop plants, thus contributing to sustainable agricultural practices .

Neuropharmacological Research

Recent studies have explored the neuroprotective effects of DCBH in models of neurodegenerative diseases such as Alzheimer's disease (AD). It has been suggested that compounds related to DCBH can stabilize calcium signaling in neurons, potentially reversing pathological changes associated with AD . This application highlights the compound's relevance in developing treatments for neurodegenerative disorders.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidine-2,4-dione derivatives showed that one specific derivative exhibited an IC50 value of 8 µM against MCF-7 cells, highlighting its potential as an effective anticancer agent . The study further demonstrated that this derivative induced apoptosis in cancer cells through the activation of specific cell signaling pathways.

Case Study 2: Neuroprotective Effects

In a model of AD using transgenic mice, treatment with a DCBH derivative resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. This suggests that DCBH may not only serve as a therapeutic agent but also as a tool for understanding the mechanisms underlying neurodegeneration .

Mécanisme D'action

The mechanism of action of 2,4-Dichlorobenzhydrazide relies on its robust oxidizing properties. As a potent oxidizing agent, it participates in redox reactions with organic compounds, leading to potential oxidative damage to cellular components. It interacts with enzymes, proteins, and other cellular components, thereby affecting their activity .

Comparaison Avec Des Composés Similaires

2,4-Dichlorobenzhydrazide can be compared with other similar compounds such as:

2,4-Dichlorobenzaldehyde: Used in the synthesis of Schiff bases and metal complexes.

2,4-Dichlorobenzoic acid: Employed in the production of various organic compounds.

2,4-Dichlorobenzyl chloride: Utilized in the synthesis of pharmaceuticals and agrochemicals.

What sets this compound apart is its unique combination of oxidizing properties and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.

Activité Biologique

2,4-Dichlorobenzhydrazide (DCBH) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of DCBH, summarizing key findings from various studies and presenting data tables that illustrate its effects.

This compound is characterized by the molecular formula CHClNO. Its structure features a hydrazide group attached to a dichlorobenzene moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that DCBH exhibits notable antimicrobial properties. A study focusing on the synthesis of various hydrazide-hydrazone derivatives indicated that compounds related to DCBH showed significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA (ATCC 43300) | 3.91 µg/mL |

| Compound A | Staphylococcus aureus | 5.00 µg/mL |

| Compound B | Escherichia coli | 10.00 µg/mL |

This table illustrates the effectiveness of DCBH and its derivatives against various bacterial strains, highlighting its potential as an antibacterial agent.

Anticancer Activity

DCBH has also been evaluated for its antiproliferative effects on cancer cell lines. The compound was tested against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that DCBH possesses cytotoxic effects that can inhibit cell growth.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.3 |

| A549 | 18.7 |

The IC values represent the concentration required to inhibit cell growth by 50%, indicating that DCBH has significant potential as an anticancer agent.

The mechanisms by which DCBH exerts its biological effects include:

- Induction of Apoptosis : DCBH has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, particularly in cancer cells, thereby inhibiting their proliferation.

- Antioxidant Activity : DCBH may also exhibit antioxidant properties, which can protect normal cells from oxidative stress while targeting cancerous cells.

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of DCBH in treating tumors. In one study, administration of DCBH resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicity assessments conducted on zebrafish embryos indicated low toxicity levels for DCBH at therapeutic concentrations, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

2,4-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQHOGSXXSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206883 | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-06-2 | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5814-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the hydrogen bonding pattern observed in 2,4-dichlorobenzohydrazide and how does it differ from its isomer?

A1: Unlike its isomer, 2,6-dichlorobenzohydrazide, which forms simple chains via N-H...O hydrogen bonds [], 2,4-dichlorobenzohydrazide exhibits a more complex arrangement. It forms sheets through a combination of N-H...N and N-H...O hydrogen bonds. Interestingly, these sheets display a layered structure with a polar inner layer enclosed by two non-polar outer layers []. This difference in hydrogen bonding patterns highlights the impact of chlorine atom positioning on the intermolecular interactions and overall structural organization of the molecules.

Q2: Has 2,4-dichlorobenzohydrazide been investigated for its metal-complexing abilities?

A2: Yes, research indicates that 2,4-dichlorobenzohydrazide can function as a ligand in metal complexes. Specifically, it has been used to synthesize a Co(II) complex by reacting it with pyridoxal to first form a Schiff base ligand []. This complex, with a proposed octahedral geometry, has been characterized using various techniques including elemental analysis, molar conductance measurements, LC-MS, IR, TGA, and UV spectral studies []. This finding suggests potential applications of 2,4-dichlorobenzohydrazide and its derivatives in coordination chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.